molecular formula C13H12O3S B181179 Phenyl 4-methylbenzenesulfonate CAS No. 640-60-8

Phenyl 4-methylbenzenesulfonate

Cat. No. B181179
CAS RN: 640-60-8
M. Wt: 248.3 g/mol
InChI Key: KZQFPRKQBWRRHQ-UHFFFAOYSA-N
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Description

Phenyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C13H12O3S . It contains a total of 29 atoms, including 12 Hydrogen atoms, 13 Carbon atoms, 3 Oxygen atoms, and 1 Sulfur atom .


Molecular Structure Analysis

The molecular structure of Phenyl 4-methylbenzenesulfonate includes a total of 30 bonds. There are 18 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, and 1 sulfonate .


Physical And Chemical Properties Analysis

Phenyl 4-methylbenzenesulfonate has a density of 1.2±0.1 g/cm3, a boiling point of 520.8±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It also has an enthalpy of vaporization of 76.4±3.0 kJ/mol, a flash point of 268.8±30.1 °C, and an index of refraction of 1.604 .

Scientific Research Applications

Synthesis and Evaluation in Lubricating Oils

  • Antioxidant Additives for Lubricating Oils : Phenyl 4-methylbenzenesulfonate derivatives have shown significant antioxidant activity, making them beneficial as additives in lubricating oils. A study evaluated these compounds for their effectiveness in preventing corrosion and enhancing the oxidative stability of gasoline lubricating oil (Habib et al., 2014).

Coordination Chemistry

  • Synthesis and Structure Analysis : The compound has been used in the synthesis of tetraphenylantimony arenesulfonates, with its structure analyzed through X-ray diffraction. This demonstrates its role in creating complex metalorganic structures (Sharutin et al., 2002).

Catalysis

  • Heterogeneous Catalysis : A study synthesized a heterogeneous catalyst using 4-methylbenzenesulfonic acid-based ionic liquid on silica gel, demonstrating its efficiency in catalyzing the Fischer indole synthesis, a critical reaction in organic synthesis (Hu, Fang, & Li, 2016).

Material Synthesis

  • Synthesis of Organometallic Compounds : Research has focused on synthesizing and characterizing new organometallic compounds using phenyl 4-methylbenzenesulfonate, contributing to advancements in materials science (Pan et al., 2020).

NMR Spectroscopy Studies

  • 17O NMR Studies : It has been used to study the effects of substitution on phenyl tosylates, providing insights into the electronic structure and reactivity of these compounds (Nummert et al., 2012).

Quantum Chemical Methods

  • Molecular Orbital Study : The compound was examined through ab initio quantum chemical methods, contributing to a better understanding of its molecular structure and vibrational properties (Ristova et al., 1999).

Nonlinear Optical Materials

  • Synthesis of Optical Materials : Research on synthesizing derivatives of phenyl 4-methylbenzenesulfonate for applications in nonlinear optics has been conducted, underscoring its potential in advanced materials science (Ogawa et al., 2008).

Tyrosinase Inhibitor

  • Tyrosinase Inhibition for Hyperpigmentation : Compounds derived from phenyl 4-methylbenzenesulfonate showed significant inhibitory effects on tyrosinase, suggesting their potential in developing therapeutic agents for hyperpigmentation disorders (Bae et al., 2013).

Safety And Hazards

Phenyl 4-methylbenzenesulfonate should be handled with care. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

phenyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3S/c1-11-7-9-13(10-8-11)17(14,15)16-12-5-3-2-4-6-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQFPRKQBWRRHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10278879
Record name Phenyl 4-methylbenzenesulfonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 4-methylbenzenesulfonate

CAS RN

640-60-8
Record name Phenyl tosylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 640-60-8
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Record name Phenyl 4-methylbenzenesulfonate
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Record name Phenyl p-toluenesulfonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
328
Citations
SJ Bae, YM Ha, JA Kim, JY Park, TK Ha… - Bioscience …, 2013 - jstage.jst.go.jp
… 2-((substituted phenyl)diazenyl)phenyl 4-methylbenzenesulfonate derivatives (2 and 3) and (… ,4-dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonate (3), showed the best results …
Number of citations: 41 www.jstage.jst.go.jp
NAA Elkanzi, AM Ali, H Hrichi… - Applied Organometallic …, 2022 - Wiley Online Library
Herein, new Fe(III), Co(II), Ni(II), Cu(II), and Zn(II) complexes incorporating 4‐{[(2‐hydroxyphenyl)imino]methyl}phenyl 4‐methylbenzenesulfonate Schiff‐base ligand (HL) were designed…
Number of citations: 26 onlinelibrary.wiley.com
NAA Elkanzi, H Hrichi, H Salah, M Albqmi, AM Ali… - Polyhedron, 2023 - Elsevier
… ]phenyl-4-methylbenzenesulfonate with ethyl bromo-acetate to give the corresponding ethyl 4-{[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazono]methyl}phenyl-4-methylbenzenesulfonate, …
Number of citations: 31 www.sciencedirect.com
H Hrichi, NAA Elkanzi, AM Ali, A Abdou - Research on Chemical …, 2023 - Springer
… In this study, 2-[(carbamothioylhydrazono)methyl-phenyl-4-methylbenzenesulfonate (CHMPMBS), which exhibits selective colorimetric chemosensor properties for Cu(II) ions, was …
Number of citations: 18 link.springer.com
J Wu, X Pan, L Wang, L Yao - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
The title compound, C37H52O4S, was obtained by the reaction of 6,6′-(ethane-1,1-diyl)bis(2,4-di-tert-butylphenol) and 4-methylbenzene-1-sulfonyl chloride. The molecular …
Number of citations: 1 scripts.iucr.org
JZ Yang, WY Pi, YF Luo - Acta Crystallographica Section E: Structure …, 2012 - scripts.iucr.org
In the molecular structure of the title compound, C15H11NO4S3, the 1,2,4-dithiazolone and central benzene rings are approximately coplanar, making a dihedral angle of 3.08 (7). The …
Number of citations: 1 scripts.iucr.org
B Şen, G Öztürk, S Alp, M Aygün… - … Section C: Crystal …, 2007 - scripts.iucr.org
Molecules of the title compound, C24H19NO6S, adopt the Z configuration and have a distorted tetrahedral geometry around the S atom. The oxazolone, 2-phenyl and methoxyphenyl …
Number of citations: 8 scripts.iucr.org
S Luo, J Zhang, J Wang, B Li - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
The title compound, C20H14FNO4S, was synthesized from hydroquinone, p-toluenesulfonyl chloride and 3,4-difluorobenzonitrile. A folded conformation is adopted by the crystal …
Number of citations: 2 scripts.iucr.org
BV Kendre, MG Landge, WN Jadhav… - Chinese Chemical …, 2013 - Elsevier
… In conclusion, a simple and convenient method was developed for the synthesis of 2-(1-phenyl-1H-pyrazol-5-yl)phenyl-4-methylbenzenesulfonate derivatives by using an efficient K 2 …
Number of citations: 21 www.sciencedirect.com
X Chen, M Yu - Acta Crystallographica Section E: Structure Reports …, 2006 - scripts.iucr.org
In the title compound, C25H23N3O4S, the central benzene ring makes dihedral angles of 8.73 (3), 68.16 (7) and 41.67 (7) with the pyrazolone ring, the sulfur-bound benzene ring and …
Number of citations: 1 scripts.iucr.org

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